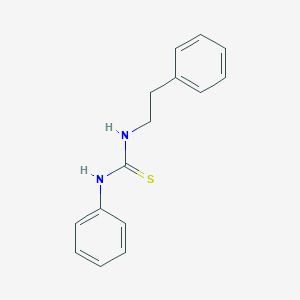

1-(beta-Phenethyl)-3-phenyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131989. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBLGHESXFRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164654 | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15093-42-2 | |

| Record name | N-(2-Phenylethyl)-N'-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15093-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENETHYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TBW0E8UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(beta-Phenethyl)-3-phenyl-2-thiourea: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-(beta-Phenethyl)-3-phenyl-2-thiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological effects. This document outlines the general synthesis, structural features, and expected physicochemical and spectral characteristics of the title compound. While specific experimental data for this compound are limited in publicly available literature, this guide consolidates information based on established principles for N,N'-disubstituted thioureas and data from closely related analogues to provide a foundational resource for researchers.

Introduction

Thiourea derivatives are characterized by the (R¹R²N)(R³R⁴N)C=S functional group and are recognized for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The biological potential of these molecules is often linked to their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions. The structure of this compound, incorporating both a phenethyl and a phenyl substituent, presents a unique scaffold for exploring structure-activity relationships in drug discovery programs.

Chemical Structure and Properties

The structural formula of this compound reveals a central thiourea core with a phenethyl group attached to one nitrogen atom and a phenyl group to the other.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 15093-42-2 | |

| Molecular Formula | C₁₅H₁₆N₂S | |

| Molecular Weight | 256.37 g/mol | |

| Appearance | White to off-white solid (expected) | |

| Melting Point | 102-104 °C | |

| Purity | 97% | |

| Solubility | Soluble in most organic solvents; insoluble in water (expected) |

Synthesis

The most common and direct method for the synthesis of unsymmetrically N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. For this compound, this involves the reaction of phenyl isothiocyanate with phenethylamine.

biological activity of novel thiourea derivatives

An In-depth Technical Guide to the Biological Activity of Novel Thiourea Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, structural versatility, and favorable pharmacokinetic properties.[2][3][4] The thiourea core structure, featuring a thio-amide group, acts as a key pharmacophore whose activity can be finely tuned by modifying the substituents on its nitrogen atoms.[1] These compounds are known to interact with multiple biological targets, including enzymes, receptors, and DNA, through mechanisms like hydrogen bonding and π-π interactions.[5]

Recent research has highlighted the potential of novel thiourea derivatives as potent agents against a variety of diseases. They have demonstrated significant efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and enzyme inhibitory agents.[3][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.

General Synthesis of Thiourea Derivatives

The synthesis of N,N'-disubstituted thiourea derivatives is typically straightforward and efficient. The most common method involves the nucleophilic addition of an amine to an isothiocyanate.[3][8][9] This reaction is often carried out in a suitable solvent like acetone or dichloromethane at room temperature, yielding the desired thiourea derivative in high purity and yield.[9][10] The versatility of this synthesis allows for the creation of a large library of derivatives by varying the amine and isothiocyanate starting materials.

Caption: General reaction scheme for the synthesis of thiourea derivatives.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines, including those of the breast, colon, and liver.[5][6][11] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and COX-2.[1][12][13][14]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel thiourea derivatives against various human cancer cell lines.

| Compound ID | Substituents / Core Structure | Target Cell Line | IC₅₀ (µM) | Reference |

| 4c | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [5] |

| SW620 (Colon) | 1.5 | [5] | ||

| K562 (Leukemia) | 6.3 | [5] | ||

| 20 | 1-aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | [5] |

| SkBR3 (Breast) | 0.7 | [5] | ||

| 10e | 3,5-bis(trifluoromethyl)phenyl and phenylamino acyl moiety | NCI-H460 (Lung) | 1.86 | [12] |

| Colo-205 (Colon) | 9.92 | [12] | ||

| HCT116 (Colon) | 6.42 | [12] | ||

| 7 | N¹,N³-disubstituted-thiosemicarbazone with benzodioxole | HCT116 (Colon) | 1.11 | [15] |

| HepG2 (Liver) | 1.74 | [15] | ||

| MCF-7 (Breast) | 7.0 | [15] | ||

| 5c | Bearing sulfonamide and pyrimidine moieties | HepG2 (Liver) | 10.2 | [14] |

| MCF-7 (Breast) | 13.4 | [14] | ||

| Caco-2 (Colon) | 19.8 | [14] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxicity of thiourea derivatives against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized thiourea derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualization: EGFR Signaling Pathway Inhibition

Many thiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Phenethyl Isothiocyanate (PEITC): An In-depth Technical Guide

A note on the scope: This technical guide focuses on the mechanism of action of phenethyl isothiocyanate (PEITC), a closely related and extensively studied analog of 1-(beta-Phenethyl)-3-phenyl-2-thiourea. Due to the limited availability of specific mechanistic data for this compound, this document leverages the comprehensive research on PEITC to provide a detailed and relevant overview for researchers, scientists, and drug development professionals. The structural similarities between these compounds suggest that their biological activities and mechanisms of action may be comparable. Thiourea derivatives, in general, are known for a wide array of biological activities, including anticancer properties.[1][2][3]

Introduction to Phenethyl Isothiocyanate (PEITC)

Phenethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress.[4][5] It is formed from the enzymatic hydrolysis of its precursor, gluconasturtiin.[4][5] Extensive preclinical research has demonstrated the potent anti-cancer properties of PEITC, making it a subject of significant interest in cancer prevention and therapy.[4][6][7] PEITC's multifaceted mechanism of action involves the modulation of numerous cellular processes, primarily through the induction of oxidative stress, apoptosis, and cell cycle arrest.[4][8][9]

Core Mechanisms of Action

The anti-cancer effects of PEITC are not attributed to a single mode of action but rather to its ability to interact with multiple cellular targets and signaling pathways. The primary mechanisms are detailed below.

Induction of Reactive Oxygen Species (ROS)

A central mechanism of PEITC's anticancer activity is the generation of reactive oxygen species (ROS) within cancer cells.[4][8] Elevated ROS levels disrupt the cellular redox balance, leading to oxidative damage and subsequent cell death.[8]

PEITC-induced ROS generation is primarily linked to the mitochondria.[10] It has been shown to inhibit Complex III of the electron transport chain, leading to a disruption of oxidative phosphorylation and an increase in electron leakage, which in turn generates superoxide radicals.[10] This mitochondrial-derived ROS production is a key initiator of the apoptotic cascade.[10][11]

Induction of Apoptosis

PEITC is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[5][9][11] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: As mentioned, PEITC-induced mitochondrial ROS production leads to the disruption of the mitochondrial membrane potential.[10][11] This triggers the release of pro-apoptotic factors such as cytochrome c and Endo G from the mitochondria into the cytosol.[2][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.[2][5]

-

Extrinsic Pathway: PEITC has also been shown to upregulate the expression of Fas and Fas ligand, key components of the extrinsic apoptosis pathway, which leads to the activation of caspase-8 and subsequent apoptosis.[13]

Cell Cycle Arrest

PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[1][3][9][14]

-

G1 Arrest: In some cancer cell lines, PEITC induces G1 arrest by down-regulating the expression of key G1 phase proteins such as cyclin D, cyclin E, and cyclin-dependent kinases (CDKs), while up-regulating CDK inhibitors like p21 and p27.[1][3]

-

G2/M Arrest: In other cancer types, PEITC causes an accumulation of cells in the G2/M phase.[9][12][15] This is often associated with the downregulation of Cdk1 and cyclin B1 protein expression.[15]

Key Signaling Pathways Modulated by PEITC

PEITC exerts its effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes. PEITC has been shown to activate the p38 MAPK pathway, which can lead to the induction of apoptosis and cell cycle arrest.[3][16]

PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a crucial survival pathway that is often dysregulated in cancer. PEITC can inhibit the PI3K-Akt pathway, leading to a decrease in cell survival and an increase in apoptosis.[17]

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer development. PEITC can increase the expression of p53, which in turn can induce cell cycle arrest and apoptosis.[2][12] In some instances, PEITC has been suggested to restore the function of mutant p53.[18]

Quantitative Data on PEITC Activity

The cytotoxic effects of PEITC have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| CaSki | Cervical Cancer | ~15-20 | 24 | [11] |

| HeLa | Cervical Cancer | ~20-25 | 24 | [11] |

| MIAPaca2 | Pancreatic Cancer | ~7 | 24 | [7][9] |

| PC-3 | Prostate Cancer | Not specified | Not specified | [10] |

| LNCaP | Prostate Cancer | Not specified | Not specified | [10] |

| HSC-3 | Oral Squamous Carcinoma | ~2.5-5 | 24 | [1] |

| K562 | Chronic Myeloid Leukemia | Not specified | Not specified | [13] |

| MCF-7/Adr | Breast Cancer | 7.32 ± 0.25 | 48 | [19] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of PEITC are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effect of PEITC on cancer cells.[11][20]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Treatment: Prepare serial dilutions of PEITC in culture medium. The final DMSO concentration should be less than 0.1%. Remove the existing medium and add 100 µL of the PEITC dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies apoptosis induced by PEITC using flow cytometry.[11][20]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PEITC for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of PEITC on cell cycle distribution.[21]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PEITC at various concentrations for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathways

References

- 1. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]

- 7. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. Phenethyl isothiocyanate inhibits growth of human chronic myeloid leukemia K562 cells via reactive oxygen species generation and caspases. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1-(beta-Phenethyl)-3-phenyl-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(beta-Phenethyl)-3-phenyl-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. While specific research on this particular derivative is limited, extensive studies on structurally similar phenylthiourea compounds have revealed significant potential across various therapeutic areas, most notably in oncology and infectious diseases. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound by extrapolating from data on its close analogs. The primary mechanisms of action for this class of compounds appear to involve the induction of apoptosis, modulation of inflammatory pathways, and inhibition of key enzymes. This document provides a comprehensive overview of these potential targets, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction

Thiourea derivatives represent a versatile scaffold in medicinal chemistry, with a broad spectrum of reported biological activities including anticancer, antimicrobial, antiviral, and antioxidant effects. The presence of the toxophoric N-C=S group is crucial for their biological function. The specific compound, this compound, combines the phenylthiourea core with a phenethyl group, a feature that may influence its pharmacokinetic and pharmacodynamic properties. This guide explores its potential therapeutic applications based on the established activities of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of closely related phenylthiourea derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.

Anticancer Activity

Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines by inducing programmed cell death, or apoptosis. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.

-

Signaling Pathway:

Figure 1: Proposed intrinsic apoptotic pathway induced by thiourea derivatives.

Chronic inflammation is a key factor in tumor progression. Some thiourea analogs have been shown to inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), which is involved in cancer cell proliferation, survival, and metastasis.

-

Signaling Pathway:

Figure 2: Proposed mechanism for inhibition of IL-6 secretion.

Certain bis-thiourea derivatives have been found to inhibit microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This is a well-established mechanism for several successful anticancer drugs.

Antimicrobial Activity

Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.

A potential mechanism of antibacterial action is the inhibition of essential bacterial enzymes. For instance, some thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.

Biofilms are a major contributor to antibiotic resistance. Some thiourea compounds have been shown to effectively inhibit the formation of biofilms by pathogenic bacteria.

Enzyme Inhibition

Phenylthiourea and its analogs are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in treating hyperpigmentation disorders. The inhibitory effect is believed to result from the chelation of copper ions in the active site of the enzyme.

Quantitative Data from Analog Studies

The following tables summarize the cytotoxic and antimicrobial activities of various phenylthiourea derivatives that are structurally related to this compound.

Table 1: Cytotoxic Activity of Phenylthiourea Analogs against Cancer Cell Lines

| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |

| 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea copper (II) complex | SW480 (Colon) | >10 | N/A |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 | [1] |

| 1-(4-chlorophenyl)-3-phenylthiourea | K-562 (Leukemia) | >100 | [2] |

| 1-Benzyl-3-phenylthiourea Pt(II) complex | MCF-7 (Breast) | 10.96 - 78.90 | [3] |

Table 2: Antimicrobial Activity of Thiourea Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea copper (II) complex | Methicillin-resistant Staphylococci | 2 | [4] |

| Triazole-thiourea derivatives | S. aureus, S. epidermidis | 4 - 32 | [5] |

| 1-(3-Aminophenyl)-3-ethylthiourea | S. aureus, E. coli | Potent activity reported | [6] |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activities of thiourea derivatives.

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

Figure 3: Workflow for MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Methodology:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration with no visible growth.

-

Conclusion and Future Directions

While direct experimental data for this compound is not yet available, the extensive research on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and microbiology. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound. Key areas to investigate include its cytotoxicity against a broad panel of cancer cell lines, its antimicrobial spectrum, and its inhibitory activity against specific molecular targets identified in its analogs. Mechanistic studies to elucidate the precise signaling pathways affected by this compound will be crucial for its further development as a potential drug candidate.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seejph.com [seejph.com]

In Silico Analysis of 1-(β-Phenethyl)-3-phenyl-2-thiourea: A Technical Guide for Drug Development Professionals

Introduction

1-(β-Phenethyl)-3-phenyl-2-thiourea is a disubstituted thiourea derivative with potential pharmacological applications. The thiourea scaffold is a versatile pharmacophore known to interact with a variety of biological targets, exhibiting a broad range of activities including anti-inflammatory, antibacterial, and anticancer effects. In silico studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial preliminary steps in the drug discovery pipeline. These computational methods provide valuable insights into the potential efficacy and safety of a compound before significant resources are committed to preclinical and clinical testing.[1][2][3]

Molecular Docking Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This information is critical for understanding the mechanism of action and for structure-based drug design. Based on the known activities of similar thiourea compounds, a hypothetical docking study was performed against key protein targets implicated in inflammation and cancer.

Experimental Protocol: Molecular Docking

A standardized molecular docking protocol, based on methodologies described for similar compounds, was conceptualized for this study.[5][7][6]

-

Protein Preparation: The three-dimensional structures of target proteins, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms and Kollman charges were added using AutoDockTools.[4][8]

-

Ligand Preparation: The 2D structure of 1-(β-phenethyl)-3-phenyl-2-thiourea was drawn using ChemDraw and converted to a 3D structure. Energy minimization was performed using the MMFF94 force field. Gasteiger partial charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during docking. The final structure was saved in PDBQT format.[1]

-

Grid Box Generation: A 3D grid box was centered on the active site of each target protein, encompassing all critical residues for ligand binding.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina.[4] The Lamarckian genetic algorithm was employed for the conformational search.[5][6] The simulation was run with a high exhaustiveness parameter to ensure a thorough search of the conformational space.

-

Analysis of Results: The docking results were analyzed based on the binding affinity (in kcal/mol) and the interaction patterns between the ligand and the protein's active site residues. Visualization of the docked poses was performed using BIOVIA Discovery Studio or PyMOL.

Quantitative Data: Molecular Docking

The following table summarizes the hypothetical binding affinities and interacting residues for 1-(β-phenethyl)-3-phenyl-2-thiourea with selected protein targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKT | -8.5 | TYR385, SER530, ARG120 |

| EGFR Tyrosine Kinase | 1M17 | -9.2 | MET793, LEU718, CYS797 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.8 | TYR119, GLY121, LEU120 |

ADMET Prediction

ADMET prediction is essential for evaluating the drug-likeness of a compound and identifying potential liabilities related to its pharmacokinetic and toxicological profile.[2][3]

Experimental Protocol: ADMET Prediction

In silico ADMET properties were predicted using a combination of web-based tools such as SwissADME and preADMET.[4][8]

-

Physicochemical Properties: The molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors were calculated.

-

Pharmacokinetics: Parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes were predicted.

-

Drug-Likeness: The compound was evaluated against established drug-likeness rules, including Lipinski's rule of five, Ghose's filter, and Veber's rule.

-

Toxicity Prediction: Potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity, were assessed using predictive models.

Quantitative Data: ADMET Prediction

The predicted ADMET properties of 1-(β-phenethyl)-3-phenyl-2-thiourea are summarized in the tables below.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 256.37 g/mol |

| logP (Consensus) | 3.85 |

| TPSA | 50.05 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

Pharmacokinetic Properties

| Parameter | Prediction |

| GI Absorption | High |

| BBB Permeant | Yes |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

Drug-Likeness Evaluation

| Rule | Adherence |

| Lipinski's Rule | Yes (0 violations) |

| Ghose's Filter | Yes |

| Veber's Rule | Yes |

Toxicity Prediction

| Toxicity Endpoint | Predicted Risk |

| Ames Mutagenicity | Low |

| Carcinogenicity | Low |

| Hepatotoxicity | Moderate |

Visualizations

Molecular Docking Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking studies of 1-(substituted phenyl)-3-(naphtha [1, 2-d] thiazol-2-yl) urea/thiourea derivatives with human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Discovery and Synthesis of Phenethyl-Phenyl-Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl-phenyl-thiourea compounds represent a class of molecules that have garnered significant interest in the field of medicinal chemistry. As derivatives of thiourea, they possess a versatile scaffold that has been explored for a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of phenethyl-phenyl-thiourea and related derivatives, with a focus on their potential as anticancer agents.

Discovery and Therapeutic Potential

Thiourea and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The core structure of these compounds allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The phenethyl and phenyl moieties, in particular, have been investigated for their contribution to the cytotoxic effects of these compounds against various cancer cell lines.[2] Research has shown that N,N'-disubstituted thiourea derivatives can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for the development of novel chemotherapeutic agents.[1]

Synthesis of Phenethyl-Phenyl-Thiourea Compounds

The synthesis of 1-phenethyl-3-phenylthiourea and its derivatives is typically achieved through the reaction of an isothiocyanate with a primary amine. This straightforward and efficient method allows for the generation of a diverse library of compounds for biological screening.

General Experimental Protocol for the Synthesis of 1-Phenethyl-3-phenylthiourea

This protocol outlines a general procedure for the synthesis of 1-phenethyl-3-phenylthiourea.

Materials:

-

Phenethylamine

-

Phenyl isothiocyanate

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethanol)[3]

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add phenyl isothiocyanate (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Alternative Synthesis of Phenylthiourea Derivatives

An alternative method for the preparation of phenylthiourea involves the reaction of aniline with ammonium thiocyanate in the presence of hydrochloric acid.[4] This is followed by refluxing the mixture. This method can be adapted for the synthesis of substituted phenylthioureas.

Biological Activity of Phenethyl-Phenyl-Thiourea and Related Derivatives

The primary therapeutic potential of phenethyl-phenyl-thiourea compounds lies in their anticancer activity. Numerous studies have demonstrated the cytotoxicity of various disubstituted thiourea derivatives against a range of human cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various N,N'-disubstituted thiourea derivatives against several cancer cell lines. It is important to note that the specific activity can vary significantly based on the substitutions on the phenyl rings.

Table 1: Cytotoxicity of Phenylthiourea Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

| 3,4-dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72[5] |

| 4-(trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 ± 0.76[5] |

| 4-chlorophenylthiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75[5] |

| 3-chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85[5] |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (acute lymphoblastic leukemia) | 1.62[2] |

Table 2: Comparative Cytotoxicity of Thiourea Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | >1000[6] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | >1000[6] |

| Phenylthiourea-based thiazolopyrimidine | HCT-116 | 2.29 ± 0.46 | Doxorubicin | 2.42 ± 0.02[6] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of thiourea derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

-

Cancer cell lines

-

Complete growth medium

-

N,N'-disubstituted thiourea derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the thiourea compounds. Include a vehicle control (DMSO). Incubate for 24 to 72 hours.[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[7]

Mechanism of Action and Signaling Pathways

The anticancer activity of phenethyl-phenyl-thiourea derivatives is attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Inhibition of EGFR and HER2 Signaling

Several thiourea derivatives have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] These receptors are often overexpressed in various cancers and their activation leads to the stimulation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[8] By inhibiting EGFR and HER2, thiourea compounds can effectively block these pro-survival signals.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis.[10] Its aberrant activation is a hallmark of many cancers.[10] Some thiourea derivatives have been found to suppress the Wnt/β-catenin pathway.[5] Phenethyl isothiocyanate, a related compound, has been shown to inhibit colorectal cancer stem cells by suppressing this pathway.[11] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in cell proliferation. Inhibition of this pathway by thiourea derivatives can prevent the nuclear translocation of β-catenin and subsequent gene transcription.

Experimental Workflow for Biological Evaluation

A typical workflow for the discovery and preclinical evaluation of novel phenethyl-phenyl-thiourea compounds involves several key stages.

Conclusion

Phenethyl-phenyl-thiourea compounds and their derivatives represent a promising class of molecules for the development of new anticancer therapies. Their straightforward synthesis allows for the creation of diverse chemical libraries for structure-activity relationship studies. The demonstrated cytotoxicity against various cancer cell lines, coupled with their ability to modulate key signaling pathways such as EGFR/HER2 and Wnt/β-catenin, underscores their therapeutic potential. Further research focusing on optimizing the efficacy and selectivity of these compounds, along with in-depth mechanistic studies, will be crucial in advancing them towards clinical applications. This guide provides a foundational resource for researchers dedicated to exploring the potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jppres.com [jppres.com]

- 10. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenethyl isothiocyanate inhibits colorectal cancer stem cells by suppressing Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 1-(beta-Phenethyl)-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Spectroscopic Features

1-(β-Phenethyl)-3-phenyl-2-thiourea (CAS: 15093-42-2, Molecular Formula: C₁₅H₁₆N₂S, Molecular Weight: 256.37 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural components are a phenethyl group, a phenyl group, and a thiourea backbone.

Structure:

Caption: Workflow for the spectroscopic analysis of 1-(β-Phenethyl)-3-phenyl-2-thiourea.

Logical Relationship in Data Interpretation

Caption: Logical flow of data interpretation for structural confirmation.

Navigating the Physicochemical Landscape of 1-(beta-Phenethyl)-3-phenyl-2-thiourea: A Technical Guide to Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility and stability of the thiourea derivative 1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS: 15093-42-2). It is critical to note at the outset that specific, publicly available experimental data on the solubility and stability of this particular compound is exceptionally scarce. Safety Data Sheets and chemical supplier information consistently report "No data available" for detailed solubility and provide only general statements on stability.[1][2]

To provide a functional and informative resource, this document will therefore:

-

Present the known identifying information for this compound.

-

Offer a detailed analysis of the solubility and stability of the closely related and well-documented compound, 1-Phenyl-2-thiourea (CAS: 103-85-5), as a surrogate for understanding potential behavior. The structural differences, highlighted below, mean this data should be used for comparative and informational purposes only and is not directly transferable.

-

Provide standardized, detailed experimental protocols for determining solubility and stability, applicable to thiourea compounds.

-

Utilize visualizations to illustrate key concepts, workflows, and the structural distinctions between the two molecules.

Core Identification of this compound

| Property | Value | Reference |

| CAS Number | 15093-42-2 | [3][4] |

| Molecular Formula | C₁₅H₁₆N₂S | [3][5] |

| Molecular Weight | 256.37 g/mol | [5] |

| Physical Form | Solid (assumed) | N/A |

| Melting Point | 102-104 °C | [5] |

The key structural difference between the target compound and its simpler analogue, 1-Phenyl-2-thiourea, is the presence of a β-phenethyl group. This addition significantly increases the molecule's hydrophobicity and molecular weight, which will inherently alter its solubility and may influence its stability profile.

Physicochemical Data for 1-Phenyl-2-thiourea (CAS: 103-85-5)

The following data pertains to 1-Phenyl-2-thiourea and is provided as a reference point.

Solubility Profile

1-Phenyl-2-thiourea is generally described as being soluble in alcohol and hot water, sparingly soluble in aqueous buffers, and poorly soluble in cold water.[6][7] Quantitative solubility data is summarized below.

| Solvent / Medium | Solubility | Temperature | Reference |

| Water | < 1 mg/mL | 21 °C (70 °F) | [8] |

| Water | ~1 g/L | 20 °C | [9] |

| DMSO | ~30 mg/mL | Not Specified | [7] |

| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified | [10] |

| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Not Specified | [7] |

Note: For aqueous buffers, dissolving the compound in a minimal amount of an organic solvent like DMSO first is recommended to achieve maximum solubility.[7] Aqueous solutions are not recommended for storage for more than one day.[7]

Stability Profile

1-Phenyl-2-thiourea is generally considered stable under standard storage conditions.[6] However, it has specific incompatibilities.

| Condition | Stability Information | Reference |

| Storage | Stable. Recommended storage at -20°C for long-term (≥4 years). | [7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6] |

| Decomposition | Emits toxic fumes (nitrogen and sulfur oxides) upon heating to decomposition or on contact with acid fumes. | [6] |

Experimental Protocols

The following sections detail generalized methodologies for determining the solubility and stability of a thiourea compound like this compound.

Protocol for Thermodynamic Solubility Assessment

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

References

- 1. chemscene.com [chemscene.com]

- 2. keyorganics.net [keyorganics.net]

- 3. scbt.com [scbt.com]

- 4. This compound,(CAS# 15093-42-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. 1-(β-Phenethyl)-3-phenyl-2-thiourea [oakwoodchemical.com]

- 6. 1-PHENYL-2-THIOUREA | 103-85-5 [chemicalbook.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

Preliminary Research Findings on 1,3-Disubstituted Thiourea Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives, particularly 1,3-disubstituted thioureas, have garnered significant attention for their diverse and potent biological activities. This technical guide synthesizes the preliminary research findings on this class of compounds, with a focus on their therapeutic potential, mechanisms of action, and synthetic strategies. While specific data for CAS 15093-42-2 (1-Phenethyl-3-phenylthiourea) is limited in publicly available literature, the broader family of 1,3-disubstituted thioureas offers a compelling landscape for further investigation.

Core Biological Activities

Research into 1,3-disubstituted thiourea derivatives has revealed a wide spectrum of biological activities, positioning them as promising candidates for drug discovery programs. Key therapeutic areas of interest include oncology, metabolic disorders, and pain management.

Cytotoxic and Anticancer Potential

A significant body of research highlights the cytotoxic effects of 1,3-disubstituted thioureas against various cancer cell lines. Studies have demonstrated their efficacy in inhibiting the growth of colon, prostate, and leukemia cancer cells[1][2]. Notably, certain derivatives have exhibited superior growth inhibitory profiles compared to the established chemotherapeutic agent, cisplatin[1].

The proposed mechanisms underlying their anticancer activity are multifaceted and involve the modulation of key cellular pathways critical for cancer progression. These include the activation of caspases 3/7, leading to apoptosis, a reduction in the activation of the pro-inflammatory transcription factor NF-κB, decreased secretion of Vascular Endothelial Growth Factor (VEGF), and alterations in cellular metabolic profiles[2].

Logical Relationship: General Anticancer Mechanism of Thiourea Derivatives

Caption: General mechanism of anticancer action for 1,3-disubstituted thiourea derivatives.

Metabolic Regulation

Certain 1-alkyl-3-phenylthiourea analogues have been investigated for their potential to modulate lipid metabolism. Preliminary studies have identified these compounds as agents capable of elevating high-density lipoprotein (HDL) cholesterol and lowering triglyceride levels, suggesting a potential therapeutic application in cardiovascular diseases[3].

Analgesic Properties

The anti-nociceptive, or pain-relieving, effects of specific 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives have been reported[4]. These findings open an avenue for the development of novel analgesic agents based on the thiourea scaffold.

Other Reported Activities

The versatility of the thiourea core is further demonstrated by reports of its derivatives possessing a range of other biological activities, including:

Synthesis and Characterization

The synthesis of 1,3-disubstituted thioureas is generally straightforward, contributing to their appeal as a scaffold for medicinal chemistry exploration. Common synthetic routes involve the reaction of an amine with an isothiocyanate. Various methods for the synthesis of phenylthiourea derivatives have been described in the literature, providing a robust foundation for the generation of diverse compound libraries[6][8][9][10].

The structural characterization of these compounds is routinely achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their chemical identity and stereochemistry[11][12].

Experimental Workflow: General Synthesis of 1,3-Disubstituted Thioureas

Caption: A generalized workflow for the synthesis and characterization of 1,3-disubstituted thioureas.

Conclusion and Future Directions

The class of 1,3-disubstituted thiourea derivatives represents a rich source of bioactive molecules with significant therapeutic potential across multiple disease areas. While comprehensive research on every specific analogue, such as 1-Phenethyl-3-phenylthiourea (CAS 15093-42-2), is not yet available, the collective findings for this compound family strongly warrant further investigation. Future research should focus on elucidating the structure-activity relationships within this class to optimize their potency and selectivity for specific biological targets. Detailed mechanistic studies and in vivo efficacy evaluations will be crucial next steps in translating the promise of these compounds into novel therapeutic agents.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 6. ijcrt.org [ijcrt.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-Benzoyl-3-ethyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(beta-Phenethyl)-3-phenyl-2-thiourea in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential in vitro applications and detailed experimental protocols for the investigation of 1-(beta-Phenethyl)-3-phenyl-2-thiourea. The information is based on established methodologies for analogous thiourea derivatives, which have demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant effects.

Application Notes

This compound is a disubstituted thiourea derivative. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological properties. In vitro studies of analogous compounds have suggested several potential applications that warrant investigation for this specific molecule.

Potential In Vitro Applications:

-

Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2][3] Potential mechanisms to explore include the induction of apoptosis and the inhibition of cancer-related enzymes.[2] In vitro cytotoxicity assays using cell lines such as human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) are recommended initial screens.[2][3]

-

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and kinases.[1][4] Investigating the inhibitory potential of this compound against specific enzymes relevant to disease pathways is a promising research avenue.

-

Antioxidant Properties: Some N-acyl thiourea derivatives have shown antioxidant capacity in in vitro assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.[5][6] This suggests that the title compound could be evaluated for its ability to scavenge free radicals.

-

Antimicrobial and Anti-biofilm Activity: Certain thiourea derivatives have demonstrated activity against bacteria and fungi, as well as the ability to inhibit biofilm formation.[5][6][7] Standard antimicrobial assays can be employed to determine the minimum inhibitory concentration (MIC) against relevant microbial strains.

Data Presentation

The following tables represent hypothetical data that could be generated from the described in vitro protocols.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| SW480 (Colon) | 8.5 |

| SW620 (Colon) | 12.3 |

| PC3 (Prostate) | 15.1 |

| K-562 (Leukemia) | 20.7 |

| HaCaT (Normal) | > 50 |

Table 2: Urease Inhibition Activity

| Compound | Concentration (µM) | % Inhibition |

| This compound | 10 | 75.2 |

| 25 | 88.9 | |

| 50 | 95.1 | |

| Thiourea (Standard) | 25 | 92.5 |

Table 3: DPPH Radical Scavenging Activity

| Compound | Concentration (µg/mL) | % Scavenging Activity |

| This compound | 50 | 45.3 |

| 100 | 68.7 | |

| 200 | 85.2 | |

| Ascorbic Acid (Standard) | 50 | 96.4 |

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is designed to assess the cytotoxic effects of the compound on cultured cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., HaCaT)

-

RPMI-1640 or DMEM cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Trypsinize confluent cells, count them, and seed into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Protocol 2: Urease Inhibition Assay

This protocol is adapted for determining the inhibitory effect of the compound on urease activity.

Materials:

-

This compound

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol red indicator

-

Thiourea (as a standard inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of urease in phosphate buffer.

-

Prepare a stock solution of urea in phosphate buffer.

-

Prepare a stock solution of this compound and the standard inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution containing phenol red.

-

Immediately measure the increase in absorbance at 560 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition using the formula:

-

% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

-

Calculate the IC₅₀ value.

-

Protocol 3: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of the compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (as a standard)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound solution at different concentrations.

-

Add 100 µL of the DPPH solution to each well.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

Determine the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).

-

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays with 1-(beta-Phenethyl)-3-phenyl-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(beta-Phenethyl)-3-phenyl-2-thiourea is a disubstituted thiourea compound with potential applications in drug discovery and development. Thiourea derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed protocols for evaluating the biological activity of this compound in cell-based assays, focusing on its potential cytotoxic and anti-inflammatory effects. The provided methodologies are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound.

Compound Information

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |

| This compound | [Image of this compound structure] | 15093-42-2 | C15H16N2S | 256.37 g/mol |

Potential Applications in Cell-Based Assays

Based on the biological activities of structurally related thiourea derivatives, this compound is a promising candidate for evaluation in the following areas:

-

Anticancer Activity: Many N,N'-disubstituted thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][4] Assays to determine the half-maximal inhibitory concentration (IC50), induction of apoptosis, and effects on the cell cycle are relevant.

-

Anti-inflammatory Activity: Thiourea compounds have been shown to modulate inflammatory pathways.[5][6] Cell-based assays measuring the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), can be employed to assess this activity.

-

Antiplatelet Activity: Certain phenethyl-substituted thioureas have shown inhibitory effects on platelet aggregation and the production of inflammatory mediators like prostaglandin E2 (PGE2) and thromboxane A2 (TXA2).[7]

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to characterize the activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., SW480 colon adenocarcinoma, PC3 prostate cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Apoptosis Detection Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]